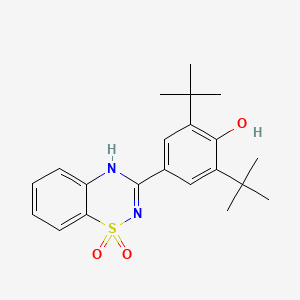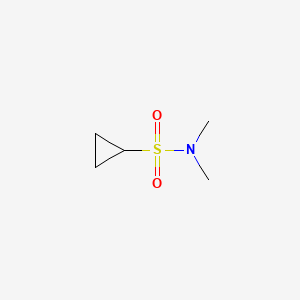![molecular formula C10H11N B582926 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-92-0](/img/structure/B582926.png)
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-methyl-1,3-butadienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridine derivatives, including 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, is the Kröhnke pyridine synthesis. This method involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds under mild conditions . The reaction typically proceeds in glacial acetic acid or methanol, and can also be performed under aqueous or solvent-free conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes. For example, cationic half-sandwich rare-earth catalysts can be used for the efficient synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . This method is compatible with a wide range of pyridine and olefin substrates, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyridine: A compound with a fused pyrazole and pyridine ring.
Furopyridine: A compound with a fused furan and pyridine ring.
Pyridine Derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable.
Propriétés
Numéro CAS |
144343-92-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.205 |
Nom IUPAC |
4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine |
InChI |
InChI=1S/C10H11N/c1-3-9(2)8-10-4-6-11-7-5-10/h3-8H,1H2,2H3/b9-8- |
Clé InChI |
QQVNSGRPKSVMPH-HJWRWDBZSA-N |
SMILES |
CC(=CC1=CC=NC=C1)C=C |
Synonymes |
Pyridine, 4-(2-methyl-1,3-butadienyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate](/img/structure/B582846.png)

![(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2'-[1,3]dioxolane]](/img/structure/B582850.png)
![2-[(2-Hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582854.png)
![2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582855.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)


![1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B582862.png)


